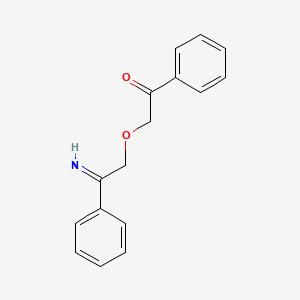
2-(2-Imino-2-phenylethoxy)-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Imino-2-phenylethoxy)-1-phenylethan-1-one is an organic compound with a complex structure that includes both imine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Imino-2-phenylethoxy)-1-phenylethan-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of benzaldehyde with an appropriate amine to form an imine intermediate. This intermediate can then undergo further reactions to introduce the ether linkage and additional phenyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction conditions, and purification steps to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Imino-2-phenylethoxy)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form a corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and an electrophile like bromine (Br2).
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-(2-Imino-2-phenylethoxy)-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Imino-2-phenylethoxy)-1-phenylethan-1-one involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it useful in enzyme inhibition studies. The phenyl groups can participate in π-π interactions, which are important in protein binding and molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
Phenylethanolamine: A compound with a similar structure but different functional groups.
Benzylamine: Contains an amine group attached to a benzyl group, similar to the imine group in 2-(2-Imino-2-phenylethoxy)-1-phenylethan-1-one.
Phenylacetone: A simpler compound with a phenyl group and a ketone group.
Uniqueness
This compound is unique due to its combination of imine and ether functional groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
83072-45-1 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-(2-imino-2-phenylethoxy)-1-phenylethanone |
InChI |
InChI=1S/C16H15NO2/c17-15(13-7-3-1-4-8-13)11-19-12-16(18)14-9-5-2-6-10-14/h1-10,17H,11-12H2 |
InChI Key |
LSKZVBZUCAAMPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)COCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















